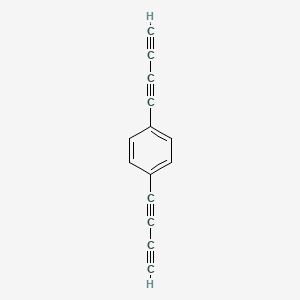
1,4-Di(buta-1,3-diyn-1-yl)benzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,4-Di(buta-1,3-diyn-1-yl)benzene is an organic compound with the molecular formula C14H6. It consists of a benzene ring substituted with two buta-1,3-diyn-1-yl groups at the 1 and 4 positions.
准备方法
Synthetic Routes and Reaction Conditions
1,4-Di(buta-1,3-diyn-1-yl)benzene can be synthesized through oxidative acetylene coupling reactions. One common method involves the use of copper(II) chloride (CuCl2) and triethylamine (Et3N) as catalysts. The reaction is typically carried out at elevated temperatures (around 60°C) in the presence of air for several hours .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using larger reactors, and ensuring efficient purification processes to obtain the desired product in high yield and purity.
化学反应分析
Types of Reactions
1,4-Di(buta-1,3-diyn-1-yl)benzene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the triple bonds into double or single bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often used for reduction reactions.
Substitution: Electrophilic reagents such as bromine (Br2) or nitric acid (HNO3) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alkenes or alkanes. Substitution reactions can introduce halogens, nitro groups, or other functional groups onto the benzene ring .
科学研究应用
1,4-Di(buta-1,3-diyn-1-yl)benzene has several scientific research applications, including:
作用机制
The mechanism by which 1,4-Di(buta-1,3-diyn-1-yl)benzene exerts its effects is primarily through its conjugated triple bonds. These bonds allow for electron delocalization, which can interact with various molecular targets and pathways. The compound’s reactivity enables it to participate in a wide range of chemical reactions, making it a versatile tool in scientific research .
相似化合物的比较
Similar Compounds
1,4-Diphenyl-1,3-butadiyne: Similar structure but with phenyl groups instead of buta-1,3-diyn-1-yl groups.
1,4-Bis(phenylbuta-1,3-diyn-1-yl)benzene: Contains additional phenyl groups, leading to different electronic properties.
1,4-Diphenylbut-1,3-diyne: Another related compound with phenyl groups.
Uniqueness
1,4-Di(buta-1,3-diyn-1-yl)benzene is unique due to its specific substitution pattern and the presence of conjugated triple bonds. This structure imparts distinct electronic properties and reactivity, making it valuable for various applications in chemistry, biology, medicine, and industry .
属性
CAS 编号 |
141135-35-5 |
|---|---|
分子式 |
C14H6 |
分子量 |
174.20 g/mol |
IUPAC 名称 |
1,4-bis(buta-1,3-diynyl)benzene |
InChI |
InChI=1S/C14H6/c1-3-5-7-13-9-11-14(12-10-13)8-6-4-2/h1-2,9-12H |
InChI 键 |
LJUJUOAJNJHKDO-UHFFFAOYSA-N |
规范 SMILES |
C#CC#CC1=CC=C(C=C1)C#CC#C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















